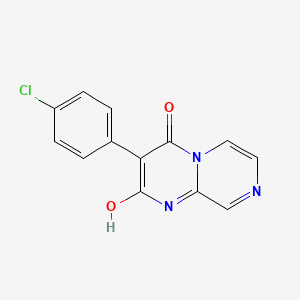
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one is a heterocyclic compound that features a pyrazino-pyrimidinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a chlorinated phenyl derivative in the presence of a suitable base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(p-Chlorophenyl)-2-hydroxy-4H-pyrazino(1,2-a)pyrimidin-4-one
- This compound derivatives
- Other pyrazino-pyrimidinone compounds
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a p-chlorophenyl group and a hydroxyl group
属性
CAS 编号 |
21271-32-9 |
|---|---|
分子式 |
C13H8ClN3O2 |
分子量 |
273.67 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-hydroxypyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)11-12(18)16-10-7-15-5-6-17(10)13(11)19/h1-7,18H |
InChI 键 |
XGBIPLRDJSAQEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=C3C=NC=CN3C2=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




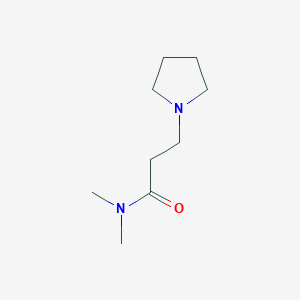

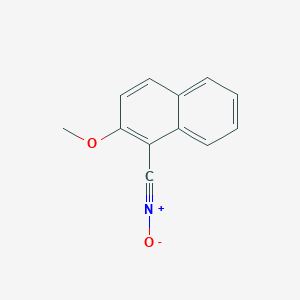

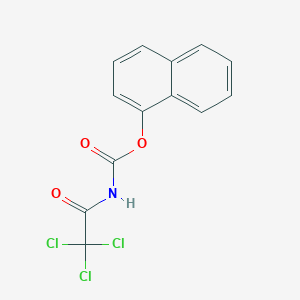
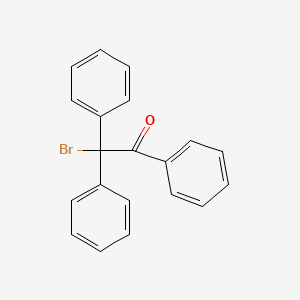
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

